molecular formula C18H21N3O4 B2873548 5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide CAS No. 1396750-17-6

5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2873548
CAS No.: 1396750-17-6
M. Wt: 343.383
InChI Key: JNBUIOWQKPAWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Biological Activity

5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring and subsequent functionalization to introduce cyclopropyl and methoxyethyl groups. The detailed synthetic pathways have been documented in various studies, highlighting the efficiency of different synthetic methodologies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through modulation of key apoptotic markers such as Bcl-2 and Bax .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Modulation of apoptotic markers

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects, showing potential as an immunosuppressant. It has been reported to inhibit the proliferation of activated lymphocytes and reduce cytokine production in response to stimuli such as lipopolysaccharides (LPS) . This property suggests its utility in treating autoimmune disorders.

Table 2: Immunomodulatory Effects on Cytokine Production

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-610050
IFN-γ8030

Case Studies

  • Case Study on Antitumor Efficacy : A study involving murine xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its mechanism of action .
  • Immunomodulation in Autoimmune Models : In a model of autoimmune arthritis, administration of the compound resulted in decreased disease severity and reduced inflammatory markers, suggesting its potential application in managing autoimmune conditions .

Properties

IUPAC Name

5-cyclopropyl-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-9-8-19-17(22)10-12-2-6-14(7-3-12)20-18(23)15-11-16(25-21-15)13-4-5-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUIOWQKPAWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.